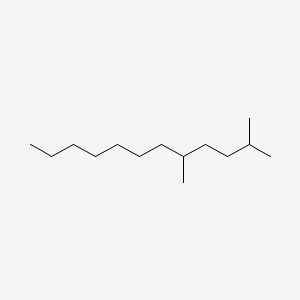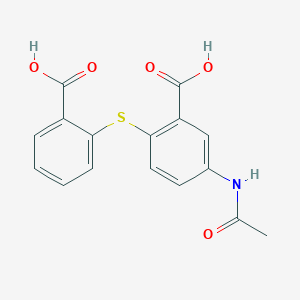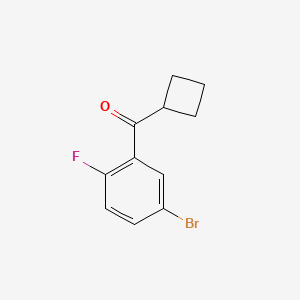
(5-Bromo-2-fluorophenyl)cyclobutylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-2-fluorophenyl)cyclobutylmethanone is an organic compound that features a cyclobutyl group attached to a methanone moiety, with a 5-bromo-2-fluorophenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluorophenyl)cyclobutylmethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluorobenzene and cyclobutanone.
Reaction Conditions: The key step involves a Friedel-Crafts acylation reaction, where cyclobutanone is reacted with 5-bromo-2-fluorobenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is typically carried out in an anhydrous solvent such as dichloromethane at low temperatures to control the reactivity and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batch sizes, ensuring consistent quality control, and implementing efficient purification processes to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromo-2-fluorophenyl)cyclobutylmethanone can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The methanone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids or esters.
Major Products
Substitution: Products with different substituents on the phenyl ring.
Reduction: (5-Bromo-2-fluorophenyl)cyclobutylmethanol.
Oxidation: (5-Bromo-2-fluorophenyl)cyclobutanecarboxylic acid.
Coupling: Various aryl or alkyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(5-Bromo-2-fluorophenyl)cyclobutylmethanone has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly in the context of drug development and enzyme inhibition.
Industrial Applications: The compound’s reactivity makes it useful in the synthesis of agrochemicals and other industrially relevant chemicals.
Wirkmechanismus
The mechanism of action of (5-Bromo-2-fluorophenyl)cyclobutylmethanone depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
Chemical Reactivity: The presence of bromine and fluorine atoms enhances the compound’s electrophilic properties, making it reactive towards nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Bromo-2-chlorophenyl)cyclobutylmethanone: Similar structure but with a chlorine atom instead of fluorine.
(5-Bromo-2-fluorophenyl)cyclopropylmethanone: Similar structure but with a cyclopropyl group instead of cyclobutyl.
(5-Bromo-2-fluorophenyl)cyclohexylmethanone: Similar structure but with a cyclohexyl group instead of cyclobutyl.
Uniqueness
Reactivity: The combination of bromine and fluorine atoms on the phenyl ring provides unique reactivity patterns, making it versatile for various chemical transformations.
Applications: Its specific structure allows for targeted applications in medicinal chemistry and materials science, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C11H10BrFO |
|---|---|
Molekulargewicht |
257.10 g/mol |
IUPAC-Name |
(5-bromo-2-fluorophenyl)-cyclobutylmethanone |
InChI |
InChI=1S/C11H10BrFO/c12-8-4-5-10(13)9(6-8)11(14)7-2-1-3-7/h4-7H,1-3H2 |
InChI-Schlüssel |
ADPXDFBKGQXDGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C(=O)C2=C(C=CC(=C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B13930856.png)

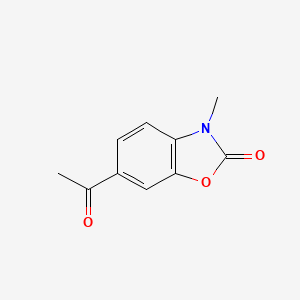
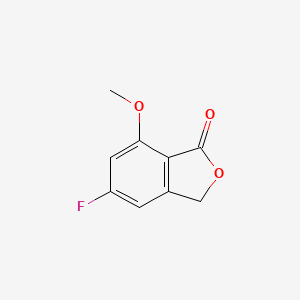
![6-(4-Benzylpiperazin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine]](/img/structure/B13930879.png)
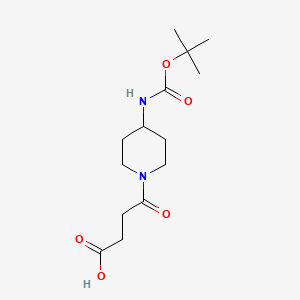
![Methyl 3-bromo-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13930884.png)



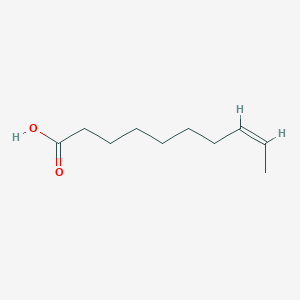
![1-[8-(3-Octyl-2-oxiranyl)octanoyl]pyrrolidine](/img/structure/B13930902.png)
